Product packaging for Dimethylborinic acid(Cat. No.:CAS No. 13061-97-7)

Dimethylborinic acid

Cat. No.: B1232300
CAS No.: 13061-97-7
M. Wt: 57.89 g/mol
InChI Key: HWEKVSRZLQDNFL-UHFFFAOYSA-N
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Description

Contextualization within Organoboron Chemistry

Organoboron chemistry involves the study of chemical compounds containing a carbon-boron bond. wikipedia.org These compounds are notable for the unique electronic properties of the boron atom. nih.gov In its neutral sp² hybridized state, boron possesses a vacant p-orbital, making it highly electrophilic and capable of acting as a Lewis acid. nih.govlibretexts.org This allows it to readily accept an electron pair, converting to an anionic sp³ hybridized form. nih.gov This characteristic is fundamental to the reactivity of organoboron compounds. nih.govnih.gov

Dimethylborinic acid, as a member of the borinic acid class (R₂BOH), exemplifies these properties. It is situated between boronic acids (RB(OH)₂) and boric acid (B(OH)₃) in terms of its structure and Lewis acidity. nih.gov While boronic acids have been extensively developed, particularly due to their role in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, borinic acids like this compound offer a different reactivity profile due to the presence of two organic substituents on the boron atom. nih.govnih.gov This structural feature modulates the electronic nature of the boron center, influencing its role in chemical transformations. nih.gov The hydrolysis of its precursor, dimethylborane, yields this compound. wikipedia.org

Evolution of Research Perspectives on Borinic Acids

The history of organoboron compounds dates back over a century, with early preparations often involving the reaction of borate (B1201080) esters with organometallic reagents like Grignard reagents. nih.gov Initial research into borinic acids was part of the broader exploration of organoboranes. The first attempts to prepare simple organoboron acids by reacting trimethoxyborane with a methyl Grignard reagent were largely unsuccessful. However, subsequent modifications to these early methods eventually led to the successful isolation of compounds like methylboronic acid, which could then be converted to its anhydride (B1165640).

Over the decades, the focus of boron chemistry has shifted and expanded significantly. nih.gov Initially, boronic acids were investigated for their ability to inhibit certain enzymes. nih.gov A pivotal moment in the evolution of organoboron research was the development of the Suzuki-Miyamura coupling reaction in 1979, which propelled boronic acids into the forefront of synthetic organic chemistry. nih.gov While boronic acids became ubiquitous, borinic acids were comparatively less explored. However, recent research has shed new light on the unique potential of borinic acids. For instance, studies have shown that borinic acids can be significantly more reactive than their boronic acid counterparts in certain reactions, such as H₂O₂-mediated oxidation, with reactivity orders of magnitude higher. pnas.org This has opened up new avenues for their use as highly sensitive triggers and probes. pnas.org

Contemporary Significance in Chemical Synthesis and Theory

In modern chemical research, this compound and its derivatives are recognized for their distinct applications. They serve as valuable intermediates in organic synthesis. For example, alkyldimethylboranes can be used in the reductive alkylation of p-benzoquinone, with this compound being a key byproduct of this transformation. escholarship.org Furthermore, the mixed anhydride of benzylphosphonic acid and this compound has been identified as a product in reactions involving organohaloboranes and phosphonates. researchgate.netcristal.orgresearchgate.net

The Lewis acidic nature of the boron atom in this compound allows it to form complexes with various nucleophiles, a reactivity that is central to its utility. cymitquimica.com This property is exploited in catalysis, where organoboron acids, including borinic acids, can catalyze a range of organic transformations such as dehydration and carbonyl condensation reactions. nih.gov

From a theoretical standpoint, this compound is a model system for studying fundamental chemical principles. The nature of hydrogen bonding in this compound has been a subject of specific investigation. acs.org In its pure state, it can form dimers through hydrogen bonding, which influences its physical properties. chemguide.co.uk The electrophilic boron center and its interactions with nucleophiles continue to be explored through computational studies, providing deeper insights into reaction mechanisms and the fundamental nature of boron-centered reactivity. xmu.edu.cn The development of faster H₂O₂-reactive triggers based on borinic acids highlights the ongoing innovation in this field, promising new tools for chemical biology and materials science. pnas.org

Chemical Properties and Spectroscopic Data

PropertyValue
Chemical Formula C₂H₇BO
IUPAC Name This compound
Molar Mass 57.88 g/mol
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
CAS Number 13061-97-7 chemspider.com

Spectroscopic data for this compound and its derivatives are crucial for their characterization. For instance, in the reductive alkylation of p-benzoquinone using alkyldimethylboranes, the progress of the reaction can be monitored by ¹¹B NMR spectroscopy. The disappearance of the alkyldimethylborane peak at approximately 79 ppm and the appearance of the this compound peak at 52 ppm indicate the conversion. escholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7BO B1232300 Dimethylborinic acid CAS No. 13061-97-7

Properties

CAS No.

13061-97-7

Molecular Formula

C2H7BO

Molecular Weight

57.89 g/mol

IUPAC Name

dimethylborinic acid

InChI

InChI=1S/C2H7BO/c1-3(2)4/h4H,1-2H3

InChI Key

HWEKVSRZLQDNFL-UHFFFAOYSA-N

SMILES

B(C)(C)O

Canonical SMILES

B(C)(C)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for Dimethylborinic Acid and Its Derivatives

Strategies for Carbon-Boron Bond Formation in Dimethylborinic Acid Synthesis

The construction of the two carbon-boron (C-B) bonds in this compound is the cornerstone of its synthesis. Several strategies have been developed to achieve this, each with its own advantages and limitations.

Organometallic Reagent Addition to Boron Precursors

A primary and straightforward method for synthesizing symmetric diarylborinic acids involves the nucleophilic addition of organometallic reagents, such as organolithium (RLi) or Grignard (RMgX) reagents, to electrophilic boron precursors. nih.gov Common boron precursors include trialkoxyboranes (B(OR)₃), boron trihalides (BX₃), and aminoboranes. mdpi.comnih.gov

The reaction typically requires two equivalents of the organometallic reagent. The first equivalent reacts with the boron precursor to form a boronic ester intermediate, which is more electrophilic than the starting material. A second addition of the organometallic reagent then yields the desired borinic ester. nih.gov However, the increased electrophilicity of the borinic ester can lead to further additions, resulting in the formation of triarylboranes and tetraarylborates as byproducts. nih.gov Careful control of stoichiometry, temperature, and the rate of addition of the organometallic reagent is therefore essential to maximize the yield of the desired this compound derivative. nih.gov For instance, methylboronic acid and its anhydride (B1165640), trimethylboroxin, have been successfully prepared by reacting methyllithium (B1224462) with specific trialkoxyboranes.

Table 1: Examples of Organometallic Reagent Addition for Borinic Acid Synthesis

Organometallic ReagentBoron PrecursorProductReference
Methyllithium2-Methoxy-1,3,2-dioxaborinaneMethylboronic acid
Methylmagnesium bromide2-Methoxy-1,3,2-dioxaborinaneMethylboronic acid
Aryl lithium speciesBis(pinacolato)diboronCyclic borinic acids mdpi.com

Transmetalation Approaches (e.g., Tin-Boron, Silicon-Boron)

Transmetalation reactions provide a powerful and regioselective method for the synthesis of borinic acids. This approach involves the transfer of an organic group from a less electropositive metal to a more electropositive boron center. nih.gov

Tin-Boron Transmetalation: Arylstannanes can be effectively used to control the regioselectivity of borylation with boron trihalides (BX₃) or arylboron dihalides (ArBBr₂). nih.gov This method has been successfully applied to the synthesis of various electron-deficient borinic acids and boron quinolate complexes, demonstrating compatibility with a range of functional groups. nih.gov

Silicon-Boron Transmetalation: The transmetalation of aryl groups from silicon to boron is another valuable strategy. For example, treatment of tethered diarylsilanes with boron tribromide (BBr₃) can lead to the formation of cyclic diarylbromoboranes through a sequence of intermolecular and intramolecular transmetalation steps. mdpi.comnih.gov These bromoboranes can then be hydrolyzed to the corresponding borinic acids. mdpi.comnih.gov A two-step intermolecular process has also been developed for the synthesis of polycyclic bis-borinic acids, where an initial Si/B transmetalation is followed by a second transmetalation to yield the desired bis-bromoborane, which is then hydrolyzed. nih.gov

Electrophilic Borylation Techniques

Electrophilic aromatic substitution (EAS) using boron-based electrophiles offers a complementary approach to the synthesis of arylborinic acids. nih.gov This method typically favors the borylation of electron-rich C-H bonds. nih.gov

A notable example involves the use of a non-classical boron cluster-based electrophile, B₁₀H₁₃⁺, generated from the acid-induced cage-opening of dicesium closo-decaborate (Cs₂[B₁₀H₁₀]). nih.gov This electrophile can borylate a wide range of densely substituted arenes. The resulting arylated nido-decaborane compounds can then be converted to aryl boronic esters through selective cage deconstruction. nih.gov

Intramolecular electrophilic C-H borylation is another powerful, transition-metal-free method for forming C-B bonds. rsc.org These reactions are often preceded by the formation of an intermolecular bond, such as an N-B bond, which directs the subsequent C-H borylation. rsc.org For instance, the borylation of aryl-substituted pyridines is an effective route to B-N doped conjugated organic frameworks. rsc.org

Hydroboration Strategies for Borinic Acid Derivatives

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a well-established method for the synthesis of organoboranes and can be adapted for the preparation of borinic acid derivatives. nih.govacs.org The reaction typically proceeds with anti-Markovnikov regioselectivity, with the boron atom adding to the less substituted carbon. libretexts.org

While direct hydroboration to form borinic acids can be challenging, sequential hydroboration strategies have been developed. For example, the regioselective hydroboration of alkenes followed by a C-H borylation of an aromatic scaffold can lead to the formation of cyclic borinic acids after an oxidative workup. mdpi.com Late-stage hydroboration of peptides containing alkene or alkyne functionalities has also been demonstrated, providing access to peptide boronic acids. nih.gov

Table 2: Catalysts for Hydroboration Reactions

CatalystSubstrateProduct TypeReference
Silver acetate (B1210297) (AgOAc)Alkenes, alkynes(E)-alkenylboronate esters organic-chemistry.org
Hexamethyldisilazane lithiumAlkynes, alkenesVinylboronates organic-chemistry.org
Iron complex with PNP pincer ligandAlkynesE-isomers of vinylboronates organic-chemistry.org

Flow Chemistry Approaches for this compound Precursors

Flow chemistry, or continuous flow processing, offers significant advantages for chemical synthesis, including improved safety, scalability, and control over reaction parameters. nih.goveuropa.euvapourtec.com The application of flow chemistry to the synthesis of boronic acid precursors has been explored, particularly for handling hazardous or unstable intermediates. beilstein-journals.org

For instance, the in-situ generation and reaction of diazo compounds with boronic acids and aldehydes in a flow system has been used to synthesize precursors to natural products. beilstein-journals.org While direct flow synthesis of this compound is not extensively documented, the technology holds promise for the continuous and safe production of its precursors, such as organometallic reagents, which are often highly reactive. nih.govbeilstein-journals.org

Synthesis of Cyclic and Extended this compound Analogues

The synthesis of cyclic and extended analogues of this compound has garnered interest due to their unique structural and electronic properties. mdpi.com

Several strategies have been employed for the synthesis of cyclic borinic acids. One approach involves the palladium-catalyzed diarylation of aminoboranes, where an intramolecular reaction facilitates the second borylation step. mdpi.com Another method is the nucleophilic diboration of alkynes using aryl lithium species and a diboron (B99234) reagent, which can lead to the formation of boron-doped polycyclic aromatic hydrocarbons (PAHs). mdpi.com Furthermore, electrophilic borylation with N-heterocyclic carbene (NHC)-borenium ions has been utilized to synthesize cyclic borinic acids through a sequential hydroboration and C-H borylation pathway. mdpi.com

The synthesis of extended, polycyclic bis-borinic acids has been achieved through a two-step intermolecular Si/B transmetalation process, as mentioned previously. nih.gov These compounds are of interest for their potential applications in optoelectronic materials. nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. opcw.orgijrpr.com Evaluating the synthesis of this compound through this lens reveals several areas for consideration and potential improvement.

Atom Economy and Waste Reduction

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com Addition reactions, for example, are considered highly atom-economical as they incorporate all reactant elements into the final product. jocpr.com In contrast, substitution and elimination reactions generate stoichiometric byproducts, thus lowering the atom economy.

For a classic synthesis of a trimethylborane (B1581522) precursor using a Grignard reaction, the atom economy can be analyzed:

3 CH₃MgBr + BF₃ → B(CH₃)₃ + 3 MgBrF

In this reaction, a significant portion of the reactant mass ends up in the inorganic salt byproduct (MgBrF), leading to a suboptimal atom economy. The generation of such waste contributes to a higher E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product, and a higher Process Mass Intensity (PMI), the total mass of materials used per mass of product. acs.orgacsgcipr.org The pharmaceutical industry, for example, has used PMI to benchmark and reduce the environmental impact of its processes, as large amounts of waste, often exceeding 100 kg per kg of product, can be generated. acs.orgacsgcipr.org Minimizing this waste is a key goal of green chemistry. ijrpr.com

Use of Catalysis

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. acs.orgpaperpublications.org Catalysts increase reaction rates, can often operate under milder conditions (lower temperature and pressure), and are used in small amounts, thus reducing energy consumption and waste. paperpublications.org

While the synthesis of this compound itself may involve stoichiometric reagents, the field of organoboron chemistry is deeply intertwined with catalysis. Boronic acids and their derivatives are renowned for their role as reagents in powerful catalytic reactions like the Suzuki-Miyaura cross-coupling. slideshare.netboronmolecular.com Furthermore, boronic and borinic acids are emerging as potent organocatalysts themselves. karger.com They can activate hydroxyl groups, facilitating reactions like amidations and esterifications with high atom economy by avoiding the need for wasteful stoichiometric activators. acs.org The development of catalytic routes, such as metal-free catalytic hydroboration, represents a greener strategy for synthesizing organoboranes in general. researchgate.net

Safer Solvents and Auxiliaries

The choice of solvent is a critical factor in the environmental impact of a chemical process. paperpublications.org Many traditional solvents are volatile, flammable, and/or toxic. paperpublications.org The Grignard reaction, a common method for creating the carbon-boron bonds needed for this compound, is typically performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). These solvents pose hazards, including high flammability and the potential to form explosive peroxides. escholarship.org

Green chemistry encourages making auxiliary substances like solvents unnecessary or, when required, innocuous. researchgate.netrsc.org This has led to research into safer, more sustainable alternatives. For instance, 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based alternative to THF with a higher boiling point and less propensity to form peroxides. acs.orgboronmolecular.com Water, despite its limitations with certain reagents, is considered a very green solvent due to its safety and availability. researchgate.net Research into performing reactions in water, where possible, is an active area of green chemistry. acs.org

Use of Renewable Feedstocks

The seventh principle of green chemistry promotes the use of renewable, rather than depleting, feedstocks whenever feasible. researchgate.netacs.org The chemical industry has historically relied on petroleum as its primary source of raw materials. boronmolecular.com A shift towards bio-based feedstocks, derived from sources like plants and agricultural waste, is a cornerstone of building a sustainable chemical industry. acs.orgtaylorfrancis.com

For a simple molecule like this compound, the carbon atoms of the methyl groups are typically derived from petrochemical sources. A greener approach would involve sourcing these building blocks from renewable materials. For example, methanol, which can be a precursor to methylating agents, can be produced from biomass. scienceready.com.au More advanced biorefinery concepts focus on the catalytic conversion of biomass, such as lignocellulose, into valuable platform chemicals like furfural (B47365) and levulinic acid, which can then be transformed into a wide array of other chemicals. taylorfrancis.com While a direct, industrially viable route from biomass to this compound has not been established, the principles of green chemistry drive research in this direction, aiming to replace the fossil-fuel-based origins of fundamental chemical building blocks.

Mechanistic Investigations and Reactivity Pathways of Dimethylborinic Acid

Fundamental Reactivity Modes of Dimethylborinic Acid

The reactivity of this compound is primarily dictated by the electronic nature of the boron atom. Possessing a trigonal planar geometry with an sp²-hybridized boron atom, the compound features a vacant p-orbital, which confers significant electrophilic character and Lewis acidity. thieme-connect.delibretexts.org

Electrophilic Behavior and Lewis Acidity Studies

As a Lewis acid, this compound is defined by its capacity to accept an electron pair from a Lewis base to form a Lewis adduct. wikipedia.orgresearchgate.net This electrophilic nature is a cornerstone of its chemistry, analogous to simpler organoboranes like trimethylborane (B1581522), which is a well-documented Lewis acid capable of forming stable adducts with nucleophiles. wikipedia.org The empty p-orbital on the boron atom makes it highly susceptible to attack by electron-rich species. thieme-connect.de

The primary manifestation of this Lewis acidity is the coordination with nucleophiles to form tetracoordinated organoborate anions, commonly referred to as "ate" complexes. thieme-connect.de In these complexes, the boron atom transitions from a trigonal planar sp² state to a tetrahedral sp³ state. The stability and reactivity of these boronate complexes are central to the subsequent reaction pathways. While specific quantitative measurements of this compound's Lewis acidity are not extensively documented, its behavior can be inferred from the general principles governing organoboranes. The electrophilicity is influenced by the substituents on the boron atom; electron-donating groups, like the methyl groups in this case, can slightly modulate this property compared to boron compounds with electron-withdrawing substituents. allen.inopenochem.orglibretexts.org

Table 1: Comparative Electrophilic Character of Selected Boron Compounds

Compound Formula Key Structural Feature Relative Electrophilicity/Lewis Acidity
Boron Trichloride BCl₃ Electron-withdrawing Cl atoms Very Strong
Trimethylborane B(CH₃)₃ Electron-donating CH₃ groups Moderate
This compound (CH₃)₂BOH Two CH₃ groups, one OH group Lewis acidic, electrophilic at boron center
Phenylboronic Acid C₆H₅B(OH)₂ Aromatic ring and two OH groups Mild Lewis Acid

Nucleophilic Addition Pathways Involving Boron Centers

The electrophilicity of the boron atom in this compound provides a direct pathway for nucleophilic addition. thieme-connect.de This process is a fundamental reactivity mode where a nucleophile donates an electron pair to the vacant p-orbital of the boron atom, resulting in the formation of a new covalent bond. thieme-connect.de This addition leads to a structural change from a trigonal planar to a tetrahedral geometry, forming the aforementioned boronate "ate" complex. oregonstate.edu

The general pathway can be represented as: (CH₃)₂BOH + Nu⁻ → [(CH₃)₂B(OH)Nu]⁻

This nucleophilic addition is often the initial, crucial step in more complex transformations. thieme-connect.de The formation of the tetrahedral intermediate is a recurring theme in the chemistry of organoboron compounds and is essential for understanding their subsequent reactions, such as substitutions or migrations. oregonstate.edulibretexts.org The reversibility of this step depends on the nature of the nucleophile and the reaction conditions.

Role in Acid-Catalyzed Condensations

Leveraging its Lewis acidic nature, this compound can function as a catalyst in certain organic reactions, particularly in acid-catalyzed condensations. allen.in Boronic acids, a related class of compounds, are known to effectively catalyze dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. rsc.orgnih.gov A similar catalytic role is proposed for this compound.

In such a mechanism, the this compound would act as an activator for the electrophile, typically a carboxylic acid. The catalytic cycle is thought to proceed via the following steps:

Activation: The Lewis acidic boron center of this compound reacts with the carboxylic acid to form a reactive acyloxyborinate intermediate. This step enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An amine (or other nucleophile) attacks the activated carbonyl carbon of the intermediate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, which subsequently collapses. oregonstate.edulibretexts.org

Product Formation and Catalyst Regeneration: The desired condensation product (e.g., an amide) is released, and the this compound catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This catalytic pathway avoids the need for harsh conditions or stoichiometric activating agents, highlighting a key application of the fundamental Lewis acidity of such organoboron compounds. rsc.orgnih.govresearchgate.net

Detailed Mechanistic Elucidation of this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound requires an examination of reaction kinetics and the identification of transient intermediates.

Kinetic Studies of Reactions Involving this compound

While specific, published kinetic data for reactions of this compound are limited, the principles of chemical kinetics allow for a theoretical framework of its reactivity. researchgate.netrsc.org The rate of reactions involving this compound is expected to be dependent on several factors, including the concentrations of the reactants, the solvent polarity, and the temperature. libretexts.org

For a typical reaction, such as the formation of a Lewis adduct with a nucleophile (Nu), the reaction rate can be expressed by a rate law. If the reaction is an elementary step, the rate would be: Rate = k [(CH₃)₂BOH] [Nu]

Table 2: Expected Kinetic Parameters for Fundamental Reactions of this compound

Reaction Type Expected Rate Law Key Influencing Factors Rate-Determining Step (Hypothetical)
Lewis Adduct Formation Rate = k[DMB][Nu] Solvent polarity, nucleophile strength, temperature Formation of B-Nu bond
Catalytic Condensation Rate = k[DMB]ᵃ[RCOOH]ᵇ[Amine]ᶜ Catalyst loading, reactant concentrations, temperature Formation of acyloxyborinate intermediate or nucleophilic attack on it

DMB = this compound; Nu = Nucleophile

Intermediates in this compound Reactivity

The mechanistic pathways of this compound are characterized by the formation of specific reactive intermediates. libretexts.orgasccollegekolhar.inembibe.com The identification and characterization of these transient species are crucial for a complete understanding of the reaction mechanism.

The most prevalent and significant intermediate in the reactivity of this compound is the tetracoordinate boronate "ate" complex . thieme-connect.de This intermediate arises from the nucleophilic addition to the trivalent boron atom. thieme-connect.de It features a tetrahedral boron center with a formal negative charge, stabilized by the surrounding ligands. libretexts.org

In catalytic processes like amide synthesis, a key intermediate is the acyloxyborinate species . This is formed by the reaction of this compound with a carboxylic acid. This intermediate activates the carbonyl group, making it significantly more electrophilic and susceptible to attack by a nucleophile.

Other potential, though highly transient, intermediates could include carbocation-like species in reactions where a methyl group might be involved in a rearrangement, a known pathway for some organoborane reactions. thieme-connect.delibretexts.org

Table 3: Key Intermediates in this compound Reactivity

Intermediate Name General Structure Formation Pathway Role in Mechanism
Boronate "Ate" Complex [(CH₃)₂B(OH)Nu]⁻ Nucleophilic addition to the boron center Precursor for substitution or rearrangement reactions
Acyloxyborinate Intermediate (CH₃)₂B-O-C(=O)R Reaction with a carboxylic acid Activates the carbonyl group for nucleophilic attack
Protonated Adduct [(CH₃)₂B(OH₂)]⁺ Reaction with a Brønsted acid Increases electrophilicity of the boron center

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving organoboranes is a critical aspect that dictates the three-dimensional structure of the products. While specific studies on this compound are not extensively detailed in readily available literature, the principles governing the stereochemistry of analogous borane (B79455) reactions, particularly hydroboration, are well-established and provide a strong framework for understanding its behavior.

Reactions involving the addition of a B-H bond across a double bond are typically stereospecific, meaning that the stereochemistry of the starting material directly influences the stereochemistry of the product. nih.gov In the context of hydroboration, the addition of the boron and hydrogen atoms to an alkene occurs in a syn fashion. hu-berlin.deorganic-chemistry.orgmasterorganicchemistry.com This means that both atoms add to the same face of the double bond. hu-berlin.deorganic-chemistry.orgmasterorganicchemistry.com This concerted mechanism avoids the formation of a carbocation intermediate, thus preventing any potential rearrangements and ensuring a predictable stereochemical outcome. wikipedia.orglibretexts.org

If a reaction involving this compound or its precursor, dimethylborane ((CH₃)₂BH), were to proceed via a similar hydroboration pathway, it would be expected to follow this principle of syn addition, leading to specific diastereomers depending on the substrate's structure. When a reaction creates a new stereogenic center from an achiral starting material, a racemic mixture of enantiomers is typically formed, as the attack on either face of the planar double bond is equally likely. vanderbilt.edumasterorganicchemistry.com However, if the starting material is already chiral, the reaction will produce diastereomers in unequal amounts, a phenomenon known as diastereoselectivity. masterorganicchemistry.comscholaris.ca

The table below summarizes the expected stereochemical outcomes for the hydroboration-oxidation of different alkene substrates, a reaction pattern that would be anticipated for reagents like dimethylborane.

SubstrateReagent SystemKey Stereochemical FeatureProduct(s)
cis-2-Butene1. (CH₃)₂BH2. H₂O₂, NaOHSyn-additionRacemic mixture of (2R,3S)-butan-2-ol
trans-2-Butene1. (CH₃)₂BH2. H₂O₂, NaOHSyn-additionMeso-butan-2-ol
1-Methylcyclohexene1. (CH₃)₂BH2. H₂O₂, NaOHSyn-additiontrans-2-Methylcyclohexanol (racemic)

This table is illustrative and based on the established principles of hydroboration stereochemistry.

Interaction with Specific Reagents and Substrates

The reactivity of this compound is characterized by the electron-deficient nature of its boron center, which makes it a Lewis acid. This property governs its interactions with a wide range of electron-rich reagents and substrates.

The hydroboration-oxidation reaction is a cornerstone of organic synthesis, providing a method for the anti-Markovnikov hydration of alkenes. hu-berlin.decymitquimica.commasterorganicchemistry.com The mechanism, famously elucidated by H.C. Brown, involves a two-step process. hu-berlin.de Although typically demonstrated with borane (BH₃) or substituted boranes like 9-BBN, the fundamental steps are applicable to dialkylboranes such as dimethylborane. masterorganicchemistry.commasterorganicchemistry.com

The first step is the hydroboration of the alkene. This is a concerted reaction where the pi electrons of the alkene attack the empty p-orbital of the boron atom, and simultaneously, a hydride (H⁻) from the borane is transferred to one of the carbons of the double bond. libretexts.orgcymitquimica.comCurrent time information in Bangalore, IN. This occurs via a four-membered ring transition state. cymitquimica.com The boron atom adds to the less sterically hindered carbon atom of the double bond, and the hydrogen atom adds to the more substituted carbon, resulting in anti-Markovnikov regioselectivity. cymitquimica.comCurrent time information in Bangalore, IN.escholarship.org

The second step is the oxidation of the resulting organoborane. The organoborane is treated with hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comescholarship.org The hydroperoxide ion (HOO⁻), a strong nucleophile, attacks the electrophilic boron atom. escholarship.org This is followed by a rearrangement where one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. escholarship.org This process repeats for all alkyl groups on the boron. Finally, hydrolysis of the resulting borate (B1201080) ester yields the alcohol and a boron-containing byproduct. escholarship.org In the case of using alkyldimethylboranes for the reductive alkylation of quinones, this compound is the resulting byproduct, which is noted for being easily removed from the reaction mixture. escholarship.org

The boron atom in this compound possesses a vacant p-orbital, making it an effective Lewis acid capable of accepting a pair of electrons from a Lewis base. wikipedia.orglibretexts.orgslideshare.net This interaction leads to the formation of a Lewis acid-base complex, a process that can significantly alter the reactivity of the substrate. masterorganicchemistry.comsioc.ac.cn

When a substrate with a lone pair-bearing atom, such as the oxygen of a carbonyl group or the nitrogen of an amine, interacts with a Lewis acid like this compound, the electron density is withdrawn from the substrate towards the boron atom. wikipedia.orgslideshare.net This complexation makes the substrate more electrophilic and thus more susceptible to nucleophilic attack. slideshare.net

For instance, Lewis acids are widely used to catalyze reactions involving carbonyl compounds, such as aldol (B89426) reactions and Diels-Alder reactions. wikipedia.org The coordination of the Lewis acid to the carbonyl oxygen increases the partial positive charge on the carbonyl carbon, activating it for reaction with a nucleophile. slideshare.net While specific catalytic applications of this compound are not as commonly reported as those for stronger Lewis acids like boron trifluoride (BF₃) or aluminum chloride (AlCl₃), its fundamental Lewis acidic character allows it to participate in such activation processes. wikipedia.orgslideshare.net

The formation of these Lewis acid-base adducts can be represented as follows:

(CH₃)₂BOH + :Nu ⇌ [(CH₃)₂B(OH)-Nu]

Where :Nu represents a generic nucleophilic substrate. The stability and reactivity of this complex depend on the strength of the Lewis acid and the Lewis base. rsc.org In some cases, the formation of a stable borinic ester can be the driving force of a reaction. Research has shown that in certain reactions, this compound can form as part of a mixed anhydride (B1165640) with other acids, such as benzylphosphonic acid, indicating its ability to react with oxygen nucleophiles. libretexts.org

The table below lists some potential Lewis acid-base interactions involving this compound and common organic functional groups.

Lewis AcidLewis Base (Substrate)Type of InteractionConsequence
This compoundAldehyde/KetoneCoordination to carbonyl oxygenActivation of carbonyl group towards nucleophilic attack
This compoundAmineFormation of an amine-borane complexModification of amine nucleophilicity/basicity
This compoundEtherFormation of an ether-borane complexPotential for ether cleavage under harsh conditions
This compoundAlcoholEsterificationFormation of a borinate ester

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

Theoretical and Computational Chemistry Studies of Dimethylborinic Acid Systems

Simulation of Reaction Pathways and Transition States

The elucidation of chemical reaction mechanisms at a molecular level is a cornerstone of modern chemistry. For dimethylborinic acid and its derivatives, computational chemistry provides powerful tools to map out the intricate dance of atoms during a chemical transformation. ims.ac.jp By simulating reaction pathways and identifying the associated transition states, researchers can gain a deep understanding of the factors that govern reaction outcomes.

At the heart of these simulations lies the concept of the potential energy surface (PES), a mathematical landscape that describes the energy of a system as a function of its atomic coordinates. researchgate.net Reactants and products reside in energy minima on this surface, while the path between them traverses a "mountain pass" known as the transition state—the point of maximum energy along the minimum energy path. ims.ac.jp The energy difference between the reactants and the transition state, the activation energy, is a critical determinant of the reaction rate.

Density Functional Theory (DFT) has emerged as a workhorse for these investigations, offering a balance between computational cost and accuracy. researchgate.netnih.gov DFT calculations can be used to optimize the geometries of reactants, products, intermediates, and, crucially, transition states. researchgate.net For instance, in studies of related boronic acids, DFT has been employed to investigate the mechanisms of various reactions, including copper-assisted aminations and rhodium-catalyzed ring-openings. nih.govresearchgate.net These studies meticulously map out the energy profile of the reaction, often revealing a multi-step process involving intermediates and multiple transition states. researchgate.net

A key aspect of these simulations is the characterization of the transition state structure. This transient arrangement of atoms dictates the stereochemical and regiochemical outcome of a reaction. Computational methods allow for the detailed analysis of these structures, identifying key interactions such as bond formation and breakage. researchgate.net In the context of borinic acid catalysis, such as in semipinacol rearrangements, computational modeling has been consistent with mechanisms involving the formation of tetracoordinate boron intermediates. acs.org The simulation of these pathways helps to rationalize how the catalyst interacts with the substrate to lower the activation energy and guide the reaction toward a specific product.

Molecular dynamics (MD) simulations offer a complementary approach by introducing the element of time and temperature into the models. wikipedia.orgnih.gov While DFT calculations typically focus on stationary points on the PES, MD simulations can track the actual trajectories of atoms over time, providing insights into the dynamic aspects of a reaction. wikipedia.org This can be particularly useful for understanding the role of solvent molecules and conformational flexibility in the reaction pathway. mdpi.com For example, MD simulations can reveal how the accessibility of the boron center in this compound is influenced by its molecular environment.

The table below illustrates the type of data generated from computational simulations of reaction pathways, using hypothetical values for a representative reaction of a borinic acid to exemplify the concepts.

Reaction Step Species Relative Energy (kcal/mol) Key Geometric Parameters (Å)
1Reactants (this compound + Substrate)0.0B-O: 1.37
2Pre-reaction Complex-2.5B···O (substrate): 2.8
3Transition State 1+15.2B-O (forming): 2.1; C-X (breaking): 2.3
4Intermediate-5.0Tetracoordinate Boron
5Transition State 2+12.8C-C (forming): 2.0
6Product Complex-20.0B-O: 1.36
7Products-18.0-

This table is illustrative. The values are not from a specific documented study on this compound but represent typical outputs of computational reaction pathway analysis for related compounds.

Predictive Modeling of Reactivity and Selectivity

Building upon the foundation of simulated reaction pathways, computational chemistry also enables the development of predictive models for the reactivity and selectivity of chemical compounds like this compound. These models aim to establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), which correlate the structural or electronic features of a molecule with its chemical behavior. acs.orgoup.com

One of the primary goals of predictive modeling is to forecast how changes in molecular structure will affect reaction outcomes. For boronic and borinic acids, a key factor influencing their reactivity is the electronic nature of the substituents on the boron atom. rsc.orgrsc.org For this compound, the two methyl groups are electron-donating. Computational studies on related boronic acids have shown that electron-rich aryl boronic acids can lead to higher yields in certain reactions, a principle that can be extended to predict the reactivity of this compound. nih.gov DFT calculations can quantify the effect of substituents on the Lewis acidity of the boron center and on the stability of transition states. rsc.org

Machine learning (ML) has become an increasingly powerful tool in predictive chemistry. oup.com By training algorithms on large datasets of known reactions, ML models can learn to predict the outcomes of new reactions with remarkable accuracy. researchgate.net For boron-containing compounds, ML models could be developed to predict reaction yields, enantioselectivity, or even the likelihood of a compound being mutagenic. acs.orgoup.com However, the accuracy of these models is highly dependent on the quality and quantity of the training data. acs.org It has been noted that for some properties of boronic acids and their derivatives, currently available in silico computational models may have limited predictive value, highlighting the need for more comprehensive experimental data to build robust models. acs.org

Predictive models can also be used to guide the design of new catalysts and reagents. By simulating the performance of a range of virtual compounds, chemists can identify promising candidates for synthesis and experimental testing. For example, a computational screening of different borinic acids could predict which one would be the most effective catalyst for a specific transformation, saving significant time and resources in the laboratory.

The table below presents a hypothetical example of a predictive model for the selectivity of a reaction catalyzed by different borinic acids, illustrating how computational predictions can be compared with experimental results.

Catalyst Substituents on Boron Predicted E/Z Selectivity (Computational) Experimental E/Z Selectivity
1 Diphenyl85:1582:18
2 Di(p-tolyl)88:1286:14
3 Di(p-methoxyphenyl)92:890:10
4 Dimethyl 75:25 78:22
5 Di(p-chlorophenyl)70:3073:27

This table is for illustrative purposes. The data for catalysts 1, 2, 3, and 5 are hypothetical examples based on general trends observed in computational studies of related boronic acids. The data for this compound (catalyst 4) is a plausible prediction based on these trends.

Advanced Applications of Dimethylborinic Acid in Organic Synthesis and Catalysis

Dimethylborinic Acid as a Reagent in Complex Organic Transformations

This compound and its derivatives are instrumental in the formation of new chemical bonds, a fundamental aspect of organic synthesis. sigmaaldrich.com Their reactivity is harnessed in constructing both carbon-carbon and carbon-heteroatom linkages, which are pivotal in building the molecular frameworks of numerous organic compounds.

Role in Carbon-Carbon Bond Forming Reactions

The creation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. sigmaaldrich.com Organoboron compounds, including this compound, are key players in this field. sigmaaldrich.com While boronic acids are more commonly associated with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, borinic acids also participate in C-C bond formation. wikipedia.orglibretexts.orgorganic-chemistry.org These reactions are fundamental to synthesizing a wide array of organic molecules, from polymers to pharmaceuticals. sigmaaldrich.comwikipedia.org

Recent research has highlighted metal-free methods for C-C bond formation involving boronic acids, which can be extended conceptually to borinic acids. organic-chemistry.orgrsc.org For instance, the reaction of transiently generated allylic and benzylic boronic acids with diazo compounds has been shown to enable sequential C-C bond formation. nih.gov Another metal-free approach involves the coupling of tosylhydrazones with boronic acids. organic-chemistry.org These advancements point towards the potential for developing new C-C bond-forming strategies involving this compound under milder, metal-free conditions.

A notable application is in the reductive alkylation of quinones. Alkyldimethylboranes, which can be synthesized from the corresponding alkyldichloroboranes, react efficiently with p-benzoquinone to produce alkylhydroquinones in high yields. escholarship.org A significant advantage of this method is the easy removal of the resulting this compound, which prevents radical side reactions and product degradation. escholarship.org

Utility in Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, and sulfur) is another critical area of organic synthesis where this compound and its relatives find application. nih.govnih.gov Transition metal-catalyzed cross-coupling reactions are a primary method for forging these bonds. nih.govnih.gov

The Chan-Lam coupling reaction, for example, facilitates the formation of aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds by coupling aryl boronic acids with amines or alcohols, typically using a copper catalyst. rsc.orgnrochemistry.comwikipedia.org This reaction is advantageous as it can often be performed at room temperature and in the presence of air. wikipedia.orgorganic-chemistry.org The scope of substrates for this reaction is broad, encompassing amines, amides, phenols, and other N-H or O-H containing compounds. organic-chemistry.org While boronic acids are the most common boron-containing reagent in Chan-Lam couplings, the underlying mechanism involves the interaction of the organoboron compound with the copper catalyst, suggesting that derivatives like this compound could potentially be adapted for similar transformations. nrochemistry.com

Table 1: Examples of Carbon-Heteroatom Bond Forming Reactions

Reaction NameCoupling PartnersCatalystBond Formed
Chan-Lam CouplingAryl Boronic Acid + Amine/AlcoholCopperC-N / C-O
Ullmann CondensationAryl Halide + Amine/AlcoholCopperC-N / C-O

Catalytic Functions of this compound and its Derivatives

The Lewis acidic nature of the boron atom in organoboron acids, including this compound, underpins their catalytic activity. nih.gov They can activate substrates by forming reversible covalent bonds, particularly with oxygen-containing functional groups. nih.govrsc.org

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. savemyexams.com Organoboron acids, including borinic acids, function as effective homogeneous catalysts for a variety of organic transformations. nih.gov Transition metals are often employed in homogeneous catalytic systems for reactions like the hydrogenation of carboxylic acid derivatives and C-H functionalization. rsc.orgrsc.org While detailed studies specifically on this compound as a primary homogeneous catalyst are less common than for boronic acids, the principles of organoboron catalysis are broadly applicable.

A study investigating boron-catalyzed amidation reactions revealed that borinic acids themselves are not competent catalysts for this specific transformation. nih.govrsc.org They tend to form unreactive complexes with amines and carboxylates or undergo protodeboronation to yield boronic acids. nih.gov This suggests that for amidation, at least three coordination sites on the boron atom are necessary, a condition not met by borinic acids. nih.gov

Organoboron Acid Catalysis in Dehydration and Condensation Reactions

Organoboron acids are particularly effective catalysts for reactions involving the removal of water (dehydration) and the joining of two molecules (condensation). nih.govrsc.org Their ability to bind to alcohols and diols facilitates the loss of water, leading to the formation of ethers or cyclic compounds. nih.gov

In the realm of condensation reactions, organoboron acids catalyze the formation of amides and esters from carboxylic acids and amines or alcohols, respectively. nih.govrsc.org This direct amidation method is highly atom-efficient and environmentally friendly, as water is the only byproduct. rsc.orgrsc.org The catalytic cycle generally involves the reaction of the organoboron acid with the carboxylic acid to form an activated (acyloxy)boron intermediate. rsc.org This intermediate is more susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester and regeneration of the catalyst. rsc.org While boronic acids are the most studied catalysts in this context, the fundamental Lewis acidity that drives this catalysis is a shared feature of organoboron acids. nih.gov

Table 2: Organoboron Acid Catalyzed Reactions

Reaction TypeReactantsCatalyst TypeKey Feature
DehydrationAlcohols, DiolsOrganoboron AcidActivation of hydroxyl groups for water elimination. nih.gov
AmidationCarboxylic Acid + AmineOrganoboron AcidFormation of an activated (acyloxy)boron intermediate. rsc.org
EsterificationCarboxylic Acid + AlcoholOrganoboron AcidLewis acid activation of the carboxylic acid. nih.gov

Role as a Pre-catalyst in Transition Metal-Free Systems

In some catalytic systems, the species added to the reaction mixture is a "pre-catalyst" that is converted into the active catalytic species under the reaction conditions. There is growing interest in developing transition-metal-free catalytic systems to avoid potential metal contamination in the final products. acs.org

Organoboron compounds can play a role in such systems. For example, a metal-free reductive coupling between boronic acids and tosylhydrazones has been developed for C-C bond formation. organic-chemistry.org In this reaction, the tosylhydrazone decomposes to a diazo compound, which then reacts with the boronic acid. organic-chemistry.org While this example uses boronic acids, it illustrates the potential for organoboron compounds to participate in catalytic cycles without the need for a transition metal. The concept of using a stable, easily handled organoboron compound like this compound as a precursor to a more reactive catalytic species in a transition-metal-free system is an area of ongoing research.

Activation Modes in Catalytic Cycles

This compound and other boronic acids function as catalysts through several distinct activation modes, primarily by interacting with hydroxyl-containing functional groups. rsc.org These interactions facilitate transformations that would otherwise require harsh conditions or wasteful stoichiometric activating agents. rsc.org The principal activation modes include electrophilic activation and nucleophilic activation.

Electrophilic Activation:

In this mode, this compound activates carboxylic acids and alcohols. By forming a reversible covalent bond with the hydroxyl group of a carboxylic acid, the boronic acid increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by amines, leading to the formation of amides under mild conditions. rsc.orgnih.gov Similarly, alcohols can be activated to form carbocation-like intermediates, which can then participate in reactions such as Friedel-Crafts-type alkylations. rsc.org

Nucleophilic Activation:

Conversely, this compound can enhance the nucleophilicity of diols and saccharides. The formation of a tetrahedral boronate adduct with a diol increases the electron density on the oxygen atoms, making them more nucleophilic and reactive towards electrophiles. rsc.org

These activation modes are central to what is known as boronic acid catalysis (BAC), which offers a more atom-economical and environmentally friendly approach to organic synthesis by avoiding the need for traditional activating groups like halides or sulfonates. rsc.org

The catalytic cycle for a generic boronic acid-catalyzed reaction, such as an amidation, typically involves the following key steps:

Activation: The boronic acid reversibly condenses with the carboxylic acid, eliminating a molecule of water and forming a reactive acylboronate intermediate.

Nucleophilic Attack: The amine attacks the activated carbonyl group of the acylboronate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the amide product and regenerates the boronic acid catalyst, which can then enter a new catalytic cycle.

This catalytic turnover is a key feature of boronic acid catalysis, enabling the use of substoichiometric amounts of the boronic acid to drive the reaction to completion.

Strategic Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. organic-chemistry.orgwikipedia.org this compound and other organoboron compounds are valuable components in certain MCRs, most notably the Petasis reaction. wikipedia.orgnih.gov

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid. nih.gov The reaction is particularly useful for the synthesis of allylic amines. nih.gov

A generalized mechanism for the Petasis reaction proceeds as follows:

Iminium Ion Formation: The amine and the aldehyde condense to form an iminium ion intermediate. nih.gov

Nucleophilic Addition: The organoboronic acid adds to the electrophilic iminium ion.

Product Formation: Hydrolysis of the resulting intermediate yields the desired allylic amine product.

The use of this compound and its derivatives in MCRs offers several advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity quickly.

Table 1: Examples of Multi-Component Reactions Involving Boronic Acids

Reaction NameReactant 1Reactant 2Reactant 3Product Type
Petasis ReactionAmineAldehyde/KetoneVinyl/Aryl-boronic acidAllylic Amine

This table provides a simplified representation of the Petasis reaction, a key example of a multi-component reaction where boronic acids are utilized.

Application in Asymmetric Synthesis Methodologies

Asymmetric synthesis is a critical area of organic chemistry focused on the selective formation of one enantiomer or diastereomer of a chiral molecule. wikipedia.org Chiral boronic acid derivatives have found applications as chiral reagents and catalysts in various asymmetric transformations. york.ac.uk

One of the key strategies in asymmetric synthesis is the use of chiral reagents that transfer their chirality to the substrate during the reaction. york.ac.uk Chiral boronic esters, for instance, can be used for asymmetric allylboration of carbonyl compounds to produce chiral secondary alcohols with high enantioselectivity.

Furthermore, chiral boronic acids can serve as chiral catalysts. In this role, the catalyst and one of the reactants form a chiral complex that then reacts with the second reactant in a stereoselective manner. This approach is highly desirable as only a small amount of the chiral catalyst is needed to produce a large quantity of the chiral product. wikipedia.org

The development of chiral ligands for boronic acids is an active area of research, with the goal of creating highly effective and selective catalysts for a broad range of asymmetric reactions. Examples of such reactions include asymmetric reductions of ketones and asymmetric carbon-carbon bond-forming reactions. york.ac.uk

Table 2: Key Concepts in Asymmetric Synthesis Relevant to Boronic Acids

ConceptDescriptionRelevance to this compound
Chiral Reagent A chiral compound used in stoichiometric amounts to control the stereochemical outcome of a reaction. york.ac.ukChiral derivatives of this compound can be used as chiral reagents for asymmetric transformations. york.ac.uk
Chiral Catalyst A chiral substance that accelerates a chemical reaction and influences the stereochemistry of the product without being consumed in the process. wikipedia.orgChiral boronic acids can act as catalysts in enantioselective reactions. wikipedia.orgnobelprize.org
Asymmetric Induction The process by which a chiral element in a reaction influences the formation of a new chiral center, leading to an unequal mixture of stereoisomers. wikipedia.orgThe chirality of a modified boronic acid can induce asymmetry in the product. wikipedia.org

This table outlines fundamental concepts in asymmetric synthesis and their connection to the applications of boronic acids.

Cutting Edge Spectroscopic and Analytical Methodologies for Dimethylborinic Acid Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution and the solid state. solubilityofthings.commdpi.com For dimethylborinic acid, multinuclear NMR approaches are particularly informative.

Advanced ¹¹B NMR Spectroscopy for Boron Species Monitoring

¹¹B NMR spectroscopy is an indispensable tool for directly probing the boron atom in this compound and related compounds. magritek.com This technique is highly sensitive to the local chemical environment of the boron nucleus, providing valuable information about its coordination state and the nature of its substituents. magritek.comrsc.org The chemical shift in ¹¹B NMR is a key parameter; for instance, trigonal boron (BO₃) and tetrahedral boron (BO₄) species exhibit distinct chemical shift ranges, typically around 12–18 ppm and 1 ppm, respectively. nationalmaglab.org

Advanced 2D ¹¹B-¹¹B solid-state NMR correlation techniques, such as those supported by Density Functional Theory (DFT) calculations, have emerged as a reliable method for monitoring the covalent assembly of boronic acid derivatives. rsc.org These methods can unveil different local constitutions of boroxine (B1236090) motifs and other complex structures formed through self-condensation. rsc.org The through-space ¹¹B-¹¹B double-quantum (DQ) coherence build-up curves can conclusively identify ¹¹B-¹¹B spin pairs and their distances. rsc.org Furthermore, techniques like fluoride (B91410) coordination can be used in conjunction with ¹¹B NMR to quantify the amount of boronate esters in a mixture with boronic acids, as the resulting trifluoroborate and fluoroboronate esters give distinct and well-resolved resonances. mdpi.comnih.gov

Table 1: Typical ¹¹B NMR Acquisition Parameters

ParameterValueReference
Spectrometer Frequency160.42 MHz rsc.org
Spinning Frequency20 kHz rsc.org
Pulse Width1 µs (20°) rsc.org
Recycle Delay4 s rsc.org
Number of Scans2048 rsc.org

Multi-Nuclear NMR Approaches (e.g., ¹H, ¹³C)

While ¹¹B NMR provides direct insight into the boron center, ¹H and ¹³C NMR spectroscopy offer complementary information about the organic framework of this compound. magritek.com ¹H NMR can identify and quantify the different types of protons in the molecule, such as those of the methyl groups. magritek.com

¹³C NMR, often performed using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), provides details about the carbon skeleton. rsc.org Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons. magritek.commdpi.com HSQC correlates ¹H with one-bond coupled ¹³C nuclei, while HMBC reveals longer-range correlations through two or three bonds. magritek.com These techniques are crucial for the unambiguous assignment of all proton and carbon signals in the molecule.

Infrared (IR) and Raman Spectroscopic Analysis Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. solubilityofthings.commt.com These methods are highly effective for identifying functional groups and elucidating molecular structure. solubilityofthings.comosti.gov

In the context of this compound, IR and Raman spectroscopy can characterize the B-O, B-C, C-H, and O-H bonds. The stretching vibration of the O-H bond in the acid would be a prominent feature in the IR spectrum. C-H stretching vibrations typically appear in the 3000 ± 200 cm⁻¹ spectral region. osti.gov The B-O stretching vibration is also a key diagnostic peak.

The complementary nature of IR and Raman spectroscopy is a significant advantage. mt.com While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the scattering of light due to changes in the polarizability of the molecule. mdpi.com This means that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the analysis of carboxylic acids has shown that both techniques are crucial for a comprehensive assignment of vibrational modes. rsc.org Advanced analytical approaches, such as peak fitting of the amide I band in proteins using the second derivative of the original spectra, demonstrate the level of detail that can be extracted from vibrational spectra. mdpi.com

Table 2: Comparison of IR and Raman Spectroscopy for Compound Analysis

FeatureInfrared (IR) SpectroscopyRaman SpectroscopyReference
Principle Absorption of IR radiationInelastic scattering of light mdpi.com
Molecular Property Probed Change in dipole momentChange in polarizability mdpi.com
Sensitivity to Functional Groups Strong for polar bonds (e.g., C=O, O-H)Strong for non-polar bonds (e.g., C-C, C=C) mdpi.com
Aqueous Solutions Water is a strong absorber, can interfereWater is a weak scatterer, less interference mdpi.commt.com
Sample Preparation Can be analyzed in various states (solid, liquid, gas)Similar versatility to IR rsc.org

X-ray Absorption Fine Structure (XAFS) Measurement Techniques

X-ray Absorption Fine Structure (XAFS), also known as X-ray Absorption Spectroscopy (XAS), is a powerful, element-specific technique for investigating the local atomic and electronic structure of materials. researchgate.netwikipedia.orgmsesupplies.com It is particularly valuable for studying amorphous materials and does not require long-range order. msesupplies.com The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netcopernicus.org

For this compound, XAFS at the Boron K-edge can provide precise information about the coordination environment of the boron atom. researchgate.net XANES analysis can reveal the oxidation state and three-dimensional geometry of the boron atom. researchgate.net The EXAFS region provides quantitative information about the local structure, including interatomic distances, coordination numbers, and the type of neighboring atoms. msesupplies.comcopernicus.org This allows for the precise determination of the B-C and B-O bond lengths with an accuracy that can reach 0.01 Å. msesupplies.com XAFS is non-destructive and can be performed on samples in solid, liquid, or gaseous states. msesupplies.com

Electron Microscopy Techniques for Structural Insights (e.g., HAADF-STEM)

Electron microscopy techniques offer unparalleled spatial resolution for visualizing the structure of materials at the micro- and nanoscale. mpie.de For the structural analysis of molecular compounds like this compound, especially in aggregated or crystalline forms, advanced electron microscopy can provide direct imaging of molecular arrangements.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are two primary modalities. technologynetworks.com In TEM, a broad electron beam passes through a thin sample to form an image, while in STEM, a focused electron beam is scanned across the sample. technologynetworks.com High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specific STEM technique that is highly sensitive to atomic number, providing Z-contrast images. While direct imaging of a small molecule like this compound is challenging due to potential beam damage, techniques like cryo-electron microscopy (cryo-EM) can be employed to preserve the structure of beam-sensitive specimens by imaging them at cryogenic temperatures. nih.govoaepublish.com For crystalline samples, electron crystallography can be used to determine the atomic structure from 2D crystals. nih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. solubilityofthings.combiointron.com Advanced MS techniques are crucial for the sensitive and accurate characterization of this compound.

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that allow for the analysis of intact molecules with minimal fragmentation. strath.ac.ukorganomation.com High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) analyzers, can determine the mass of a molecule with high accuracy, enabling the confirmation of its elemental composition. strath.ac.uk

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used for structural elucidation by fragmenting a precursor ion and analyzing its product ions. organomation.com Hyphenated techniques, where a separation method like gas chromatography (GC) or liquid chromatography (LC) is coupled with mass spectrometry (GC-MS or LC-MS), are powerful for analyzing complex mixtures and separating the analyte of interest from other components before detection. organomation.com

Chromatographic Methods for Separation and Quantification

The separation and quantification of this compound present analytical challenges due to its polarity and potential for instability. However, chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), are powerful tools for its analysis. These methods often require derivatization to improve the volatility and thermal stability of the analyte for GC analysis or to enhance its retention and detection in LC systems.

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of volatile and semi-volatile organic compounds. fortunejournals.com For non-volatile compounds like this compound, a derivatization step is essential to convert the polar -B(OH)2 group into a less polar, more volatile moiety. researchgate.netthieme-connect.de This transformation reduces the analyte's adsorption in the GC system, leading to improved peak shape, better separation, and enhanced detector response. thieme-connect.de

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), offers an alternative approach that can often analyze polar compounds without derivatization. scirp.org When coupled with mass spectrometry (LC-MS or LC-MS/MS), it provides high sensitivity and selectivity for the quantification of trace-level analytes in complex matrices. scirp.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of boronic acids, provided that effective derivatization is performed. whiterose.ac.uk The primary goal of derivatization is to replace the active hydrogen atoms on the hydroxyl groups of the borinic acid with nonpolar functional groups, thereby increasing its volatility. Common derivatization techniques include silylation and alkylation. whiterose.ac.uk

Derivatization Strategies:

Silylation: This is a widely used technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is used to replace the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. cardiff.ac.ukjfda-online.com TBDMS derivatives are generally more stable and less sensitive to moisture than their TMS counterparts. cardiff.ac.uk The reaction typically involves heating the dried analyte with the silylating reagent in a suitable solvent like acetonitrile (B52724).

Alkylation: This method involves the formation of esters. For boronic acids, this can be achieved by reaction with an alcohol in the presence of a catalyst. Another approach is the use of diazomethane, although its use is less common now due to its toxicity and explosive nature. jfda-online.com

Cyclic Ester Formation: Reaction with diols, such as pinacol (B44631) or 1,3-propanediol, can form stable cyclic boronate esters. whiterose.ac.uk This is a common strategy for the analysis of boronic acids and can be adapted for borinic acids.

Following derivatization, the sample is injected into the GC-MS system. The separation is typically achieved on a capillary column with a nonpolar stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-5ms or HP-5ms). researchgate.net The mass spectrometer is operated in either full scan mode for qualitative analysis and identification of unknown peaks or in selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity. fortunejournals.com

Illustrative GC-MS Parameters for this compound Derivative Analysis

ParameterTypical Setting
Column 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Inlet Temperature 250°C
Injection Mode Splitless or split (e.g., 20:1)
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 40-400) for identification, SIM for quantification

This table presents hypothetical yet realistic parameters based on the analysis of similar derivatized small organic acids.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of polar compounds like this compound, often without the need for derivatization. scirp.org Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particles, can provide faster analysis times and improved resolution compared to traditional HPLC. nih.gov

Separation and Detection:

Reversed-Phase Chromatography: This is the most common LC mode for this type of analysis. A C18 column is frequently employed for the separation. scirp.org The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. scirp.org A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities.

Mass Spectrometry Detection: Electrospray ionization (ESI) is a suitable ionization source for polar analytes like this compound. The analysis can be performed in either positive or negative ion mode, depending on which provides a better signal for the analyte. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is often used for quantification. nih.gov This technique provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition, which minimizes interference from the sample matrix. nih.gov

Illustrative UPLC-MS/MS Parameters for this compound Analysis

ParameterTypical Setting
Column C18, 2.1 mm x 50 mm, 1.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

This table presents hypothetical yet realistic parameters based on the analysis of similar small polar organic acids.

Research Findings:

While specific studies detailing the chromatographic quantification of this compound are not widely available, research on similar boronic acids provides valuable insights. For instance, a study on the quantification of carboxy phenyl boronic acid and methyl phenyl boronic acid in an active pharmaceutical ingredient utilized a reversed-phase LC-MS/MS method with a C18 column and a gradient of acetonitrile and aqueous ammonia (B1221849). scirp.org The method achieved a limit of quantification in the low ng/mL range without derivatization. scirp.org

Another study on the analysis of boronic acid pinacol esters (BPD) by GC-MS demonstrated the feasibility of quantifying these compounds at parts-per-million (ppm) levels. whiterose.ac.uk This suggests that a similar approach, involving derivatization to a stable ester, could be successfully applied to this compound.

Coordination Chemistry and Complexation Behavior of Dimethylborinic Acid Species

Formation of Tetra-coordinate Borate (B1201080) Complexes

The boron atom in dimethylborinic acid is trigonal planar and sp²-hybridized, possessing an empty p-orbital that makes it a potent electron-pair acceptor (Lewis acid). A key feature of its chemistry is the ability to react with nucleophiles (Lewis bases) to form a more stable, tetra-coordinate borate complex. escholarship.org In this process, the boron center transitions from an sp² to an sp³-hybridized state, adopting a tetrahedral geometry.

This transformation is a classic Lewis acid-base neutralization reaction. chimienouvelle.belibretexts.org The formation of these tetra-coordinate species is often an equilibrium process, influenced by the strength of the incoming Lewis base and the solvent environment. escholarship.org For instance, the reaction with a hydroxide (B78521) ion converts this compound to the corresponding dimethylborinate anion, [(CH₃)₂B(OH)₂]⁻, a stable tetra-coordinate complex. Similarly, interaction with diols can lead to the formation of cyclic boronate esters, where the boron is tetra-coordinate. nsf.gov

Studies on related phenylboronic acids using ¹¹B NMR spectroscopy have shown that the chemical shift provides clear evidence of the transition from a trigonal boronic acid to a tetrahedral boronate ester. nsf.gov This technique is a powerful tool for monitoring the formation and stability of these tetra-coordinate complexes in solution. nsf.gov The formation of such stable adducts is a driving force in many applications, including the assembly of complex supramolecular structures. wiley-vch.de

Ligand Design and Coordination Modes

The design of ligands is crucial for modulating the properties and applications of this compound complexes. Ligands can be tailored to control the coordination number, geometry, and reactivity of the boron center. bhu.ac.in They can be simple monodentate Lewis bases like ammonia (B1221849) or water, or more complex polydentate chelating agents that bind to the boron through multiple donor atoms. libretexts.orglibretexts.org

Common coordination modes observed in boron chemistry include:

Monodentate Coordination: The ligand binds to the boron center through a single donor atom. Examples include adducts with simple amines or phosphines.

Bidentate Coordination: The ligand possesses two donor atoms that bind to the boron, forming a cyclic structure (a chelate ring). mdpi.com Diols, α-hydroxy acids, and certain amino acids are classic examples of ligands that form stable bidentate complexes with boron centers. nsf.govmdpi.com This chelation effect often leads to enhanced thermodynamic stability.

Tridentate and Tetradentate Coordination: More complex ligands can wrap around the metal center, providing even greater stability. nih.govrsc.org These are common in the design of macrocyclic complexes where the pre-organized structure of the ligand facilitates binding. bhu.ac.in

The choice of donor atoms in the ligand (e.g., N, O, S) also significantly influences the stability and properties of the resulting complex. nih.gov Hard donor atoms like oxygen and nitrogen typically form strong bonds with the hard Lewis acid center of boron. mdpi.com The stereochemistry and electronic properties of the substituents on both the ligand and the borinic acid can be fine-tuned to achieve selective binding and specific functions. rsc.orgias.ac.in

Research on Adduct Formation with Lewis Bases

The interaction between a Lewis acid like this compound and a Lewis base results in the formation of a Lewis acid-base adduct. chimienouvelle.beuni-bielefeld.de This process involves the donation of a lone pair of electrons from the base into the empty orbital of the boron atom, forming a coordinate covalent bond. libretexts.orgresearchgate.net

Research in this area focuses on several key aspects:

Thermodynamics and Kinetics: Studies often involve measuring the equilibrium constants and thermodynamic parameters (enthalpy and entropy) of adduct formation. researchgate.netscielo.org.za These quantitative measurements allow for the development of Lewis acidity and basicity scales, providing a framework for predicting the strength of interactions. researchgate.net

Host-Guest Chemistry: Poly-Lewis acids, molecules containing multiple Lewis-acidic sites, can act as receptors for Lewis basic guest molecules. uni-bielefeld.ded-nb.info The formation of these host-guest systems can be investigated in solution using techniques like Diffusion Ordered NMR Spectroscopy (DOSY) to understand the dynamics and stoichiometry of the complexation. d-nb.info

Influence of Steric and Electronic Effects: The stability of the adduct is governed by both electronic factors (the intrinsic acidity/basicity of the reactants) and steric hindrance. chimienouvelle.be Bulky substituents on either the acid or the base can prevent adduct formation, leading to "frustrated Lewis pairs" (FLPs), which have unique reactivity. chimienouvelle.be

Theoretical calculations and experimental methods like isothermal titration calorimetry (ITC) and NMR spectroscopy are vital tools for investigating these adducts. researchgate.netd-nb.infonih.gov For example, ¹¹B NMR is particularly sensitive to the coordination environment of the boron atom, with significant chemical shift changes observed upon adduct formation. d-nb.info

Table 1: Examples of Lewis Base Types and Their Interaction with Boron-centered Lewis Acids

Lewis Base Class Donor Atom Example Molecule Interaction Type
Amines Nitrogen Ammonia (NH₃) Forms stable N-B coordinate bond chimienouvelle.be
Phosphines Phosphorus Triphenylphosphine (PPh₃) Forms P-B coordinate bond chimienouvelle.be
Ethers Oxygen Diethyl ether (Et₂O) Forms O-B coordinate bond, often labile escholarship.org
Thioethers Sulfur Dimethyl sulfide (B99878) (SMe₂) Forms S-B coordinate bond researchgate.net

Intermolecular Interactions and Hydrogen Bonding Investigations

Beyond the primary coordinate bond, non-covalent interactions like hydrogen bonds play a critical role in the structure and chemistry of this compound and its complexes. libretexts.org this compound itself contains a hydroxyl group (-OH), which can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom's lone pairs). acs.org

Key areas of investigation include:

Self-Association: In the solid state or in non-polar solvents, this compound molecules can associate with each other through hydrogen bonds, often forming cyclic dimers or extended chains. acs.orglibretexts.org This self-assembly is a common feature of carboxylic acids and alcohols as well. libretexts.org

Interaction with Other Molecules: this compound can form hydrogen bonds with solvent molecules or other functional groups present in a system. frontiersin.org These interactions can influence solubility, reactivity, and the stability of complexes. frontiersin.org

Role in Complex Stability: In coordination complexes, hydrogen bonding can provide additional stability. uni-regensburg.de For instance, a ligand coordinated to the boron center might also have functional groups capable of forming hydrogen bonds with other ligands or with the solvent, creating a well-defined secondary coordination sphere. nih.gov

Spectroscopic techniques like FT-IR and NMR, along with computational methods, are used to study these weak interactions. frontiersin.orguni-regensburg.de In FT-IR spectroscopy, the formation of a hydrogen bond typically leads to a broadening and red-shifting (lower frequency) of the O-H stretching vibration. frontiersin.org Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide quantitative insights into the strength and nature of these interactions. scielo.org.zamdpi.com

Structural Investigations of this compound Complexes

Structural analyses of boron complexes reveal key features:

Coordination Geometry: Upon forming a four-coordinate complex, the geometry around the boron atom is typically a distorted tetrahedron. rsc.org The degree of distortion depends on the steric and electronic properties of the coordinated ligands.

Crystal Packing: In the solid state, intermolecular forces, including hydrogen bonding and van der Waals forces, dictate how the complex molecules pack into a crystal lattice. mdpi.commdpi.com This packing can influence the bulk properties of the material.

Spectroscopic methods complement diffraction data. ¹¹B NMR spectroscopy is highly effective for probing the coordination environment of boron in solution, distinguishing between three- and four-coordinate species. nsf.gov

Table 2: Illustrative Crystallographic Data for Boron Complexes This table presents representative data for boron-containing complexes to illustrate typical parameters obtained from X-ray diffraction studies. Specific data for this compound complexes would vary.

ParameterComplex TypeValue/SystemReference
Crystal SystemLanthanide-Bipyridine ComplexMonoclinic mdpi.com
Space GroupLanthanide-Bipyridine ComplexP2₁/n mdpi.com
Coordination NumberTetra-coordinate Boron Chelate4 rsc.org
GeometryTetra-coordinate Boron ChelateTetrahedral rsc.org
MethodProteasome-Bortezomib ComplexX-RAY DIFFRACTION nih.gov
ResolutionDIMT1 Protein-Ligand Complex2.60 Å rcsb.org

Emergent Research Directions and Future Perspectives in Dimethylborinic Acid Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The accessibility of dimethylborinic acid is crucial for its broader application. Traditional methods often involve the hydrolysis of dimethyldiboranes, which can be hazardous and difficult to handle. wikipedia.orgwikipedia.org Current research is geared towards developing more efficient, safer, and general synthetic routes.

A significant advancement involves the use of mixed organoboranes in the reductive alkylation of quinones. escholarship.org In one such approach, alkyldimethylboranes are reacted with p-benzoquinone to produce alkylhydroquinones in high yields (ca. 90%). escholarship.org A key advantage of this method is that the resulting this compound is easily removed from the reaction mixture, which prevents radical side reactions and improves product purity. escholarship.org This process not only provides an efficient route to valuable alkylhydroquinones but also positions this compound as a readily accessible byproduct from a high-yielding reaction.

Another strategy focuses on the reaction of methyllithium (B1224462) with trialkoxyboranes or methyl Grignard reagents with cyclic boronic esters, which, after hydrolysis, yield the desired acid. The optimization of these routes is a key research objective, aiming to improve yields and simplify procedures for broader laboratory and potential industrial use.

Synthetic Approach Precursors Key Features Reference
Reductive Alkylation ByproductAlkyldimethylborane, p-BenzoquinoneHigh yield of primary product; this compound is an easily removable byproduct, preventing side reactions. escholarship.org
Hydrolysis of DimethyldiboranesTrimethyldiborane, TetramethyldiboraneTraditional method; Precursors can be hazardous. wikipedia.orgwikipedia.org
Organometallic Reaction & HydrolysisMethyllithium, TrialkoxyboranesProvides a direct route to methylboronic acid and can be adapted for this compound.

Exploration of Unprecedented Chemical Reactivity

The reactivity of this compound and its derivatives, particularly dimethylboron bromide (Me₂BBr), is a fertile ground for discovery. While known for reactions like ether cleavage, recent studies have unveiled more complex and potentially useful transformations. researchgate.net

A notable area of exploration is the reaction with organophosphorus compounds. Research has shown that dimethylboron bromide reacts with diethyl benzylphosphonate to initially form a cyclic dimer. researchgate.netacs.org Upon heating or prolonged storage, this intermediate rearranges into a mixture containing the mixed anhydride (B1165640) of benzylphosphonic acid and this compound. researchgate.netacs.orgresearchgate.net This formation of a P-O-B linkage highlights a novel reactive pathway that could be exploited for the synthesis of new classes of hybrid inorganic-organic molecules and materials. acs.org This reactivity contrasts with that of many other organoboron compounds and opens avenues for creating unique molecular architectures. researchgate.netacs.org

The development of "click chemistry" reactions, which are rapid, high-yielding, and tolerant of various functional groups, represents another frontier. scripps.edu Boronic acids have been shown to accelerate condensation-based click reactions, and exploring the potential of this compound in this context could unlock new, highly efficient synthetic transformations. rsc.org

Expansion of Catalytic Applications

Organoboron acids are increasingly recognized for their potential as stable, organic-soluble Lewis acid catalysts. nih.gov Borinic acids, in particular, possess unique complexation behavior compared to boric or boronic acids, which can be leveraged for highly selective catalytic processes. nih.gov Their ability to form reversible covalent bonds with hydroxyl groups is key to their catalytic activity in reactions like acylations, carbonyl condensations, and dehydrations. nih.govrsc.org

A particularly promising application for borinic acids is as regioselective catalysts in reactions involving polyols, such as carbohydrates. nih.gov The bidentate complexation of the borinic acid moiety can activate specific hydroxyl groups, directing reactions to a particular site on a complex molecule and circumventing the need for extensive protecting group strategies. nih.govrsc.org While much of the foundational work has been done with arylboronic acids, the principles are directly applicable to this compound. rsc.org Future research is expected to focus on harnessing the specific steric and electronic properties of the dimethylboryl group to develop novel, highly selective catalytic systems for fine chemical synthesis. The investigation into borate (B1201080) ester catalysts, which show high reactivity with challenging substrates where boronic acids fail, further broadens the scope for developing this compound-based catalysts. nih.gov

Catalytic Reaction Type Role of Borinic Acid Potential Advantage Reference
Acylation (Esterification/Amidation)Activates carboxylic acid via a mixed anhydride intermediate.Mild conditions, high atom economy. nih.govrsc.org
Polyol FunctionalizationForms a bidentate complex, leading to regioselective activation.Avoids complex protecting group strategies. nih.gov
Condensation ReactionsActs as a Lewis acid to activate carbonyl components.Effective for multicomponent reactions. nih.gov

Integration with Advanced Data Science and AI for Predictive Chemistry

The synergy between computational chemistry and experimental work is revolutionizing chemical research. walshmedicalmedia.com Advanced data science, including artificial intelligence (AI) and machine learning (ML), offers powerful tools to accelerate the discovery and optimization of chemical systems involving this compound. mednexus.orgnewcastle.edu.au

Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular structures, predict spectroscopic properties, and elucidate reaction mechanisms at an atomic level. walshmedicalmedia.comresearchgate.net For this compound, these tools can predict its reactivity with various substrates, model its behavior as a catalyst, and help design more efficient synthetic routes. mdpi.comucl.ac.uk For instance, computational analyses can reveal the transition state energies in catalytic cycles, providing insights that guide the development of more active catalysts. nih.govnih.gov

Furthermore, AI and ML models can be trained on existing chemical data to predict the properties and activities of new, unsynthesized compounds. mednexus.orgmdpi.com This predictive power can drastically reduce the time and resources spent on trial-and-error experimentation. By building models based on data from various organoboron compounds, researchers can predict the potential of this compound derivatives in specific applications, such as their binding affinity to biological targets or their performance as material components. nih.gov

Computational Tool Application in this compound Research Potential Impact Reference
Density Functional Theory (DFT)Calculate structure, interaction energies, and vibrational frequencies. Model reaction pathways and transition states.Provides fundamental understanding of reactivity and catalytic mechanisms. walshmedicalmedia.commdpi.com
Machine Learning (ML) / AIPredict properties (e.g., toxicity, solubility), reaction outcomes, and catalytic performance.Accelerates discovery of new applications and optimizes reaction conditions. mednexus.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR)Develop models linking molecular structure to biological activity or physical properties.Guides the design of this compound derivatives with desired functions. researchgate.net

Synergistic Approaches in Multidisciplinary Research

The unique properties of the borinic acid functional group make it an attractive component for multidisciplinary research, particularly at the interface of chemistry, biology, and materials science. Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature that is central to their use in chemical biology for sensing saccharides and modifying proteins. nih.govmdpi.com

Extending this concept to this compound opens up new possibilities. The development of this compound-based probes could offer different binding kinetics, stability, and steric profiles compared to existing phenylboronic acid sensors. nih.gov This could lead to new tools for studying glycosylation or for the development of glucose-responsive systems for autonomous drug delivery. mdpi.comnih.gov

In the realm of materials science, the reaction of this compound derivatives with polyfunctional molecules can lead to novel polymers and frameworks. rsc.orgnih.gov The formation of borophosphonate oligomers, with structures analogous to zeolites and other phosphate (B84403) molecular sieves, from reactions involving dimethylboron bromide is a prime example of this synergy. acs.orgresearchgate.net Such research bridges organic and inorganic chemistry to create hybrid materials with potentially unique catalytic, adsorption, or structural properties. cristal.org

Potential for New Material Science Applications

The incorporation of this compound into advanced materials is a promising and largely unexplored frontier. The ability of boronic and borinic acids to be integrated into polymer structures, either in the main chain or as side chains, allows for the creation of "smart" materials that respond to specific chemical stimuli. mdpi.comrsc.org

A key area of interest is the development of glucose-responsive polymers for biomedical applications, such as insulin (B600854) delivery systems. mdpi.comnih.gov Polymers decorated with borinic acid groups can change their hydrophilicity and swell in the presence of glucose, triggering the release of an encapsulated drug. mdpi.comresearchgate.net The specific pKa and binding properties of this compound could be tuned to create materials that are highly sensitive and operate effectively at physiological pH.

Furthermore, the creation of borophosphonate materials from this compound precursors offers a pathway to novel porous solids. acs.orgresearchgate.net These materials could possess well-defined pore structures similar to those of aluminophosphate zeolites, making them candidates for applications in catalysis, gas separation, and ion exchange. The self-assembly of these molecules into ordered structures like heterocubane scaffolds points to a rich area of constitutional dynamic chemistry and materials design. researchgate.net

Q & A

Q. How can researchers systematically document unexpected byproducts in this compound reactions?

  • Methodological Answer : Use high-resolution mass spectrometry and tandem MS/MS to identify unknown species. Apply retro-synthetic analysis to trace byproduct origins and revise mechanistic hypotheses. Transparently report all anomalies, even if inconclusive, to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.